molecular formula C21H20Cl2N4O3S B2866760 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride CAS No. 1215529-76-2

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride

Cat. No. B2866760
CAS RN: 1215529-76-2
M. Wt: 479.38
InChI Key: RTVOJWWCSCZNFO-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H20Cl2N4O3S and its molecular weight is 479.38. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Evaluation

A study by Nath et al. (2021) focused on the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. The compounds were tested using maximal electroshock and subcutaneous pentylenetetrazole seizures models in mice. The study found significant anticonvulsant activity in these compounds, particularly in N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, indicating the potential of such compounds in anticonvulsant therapies (Nath et al., 2021).

α-Glucosidase Inhibitory Potential

Iftikhar et al. (2019) synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and evaluated them for their α-glucosidase inhibitory potential. This study suggests the potential of these compounds in managing diabetes mellitus by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion (Iftikhar et al., 2019).

Synthesis and Characterization for Anticancer Agents

Nadhum and Mohammed (2020) focused on the synthesis and characterization of new phthalimide with 6-mercaptopurine or 2-aminothiazole conjugate using dithiocarbamate spacer as potential anticancer agents. This research highlights the application of compounds like N-(6-chlorobenzo[d]thiazol-2-yl)acetamide in the development of novel anticancer drugs (Nadhum & Mohammed, 2020).

Anti-Inflammatory Activity

Nikalje et al. (2015) synthesized a series of novel compounds including 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid, which were evaluated for their anti-inflammatory activity using in vitro and in vivo models. This study presents the potential use of these compounds as anti-inflammatory agents (Nikalje et al., 2015).

Metabolism in Herbicide Degradation

Coleman et al. (2000) studied the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. The research contributes to understanding the metabolic pathways and potential toxicological implications of chloroacetamide herbicides, which share a similar chemical structure with the compound (Coleman et al., 2000).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S.ClH/c1-24(2)9-10-25(21-23-16-8-7-13(22)11-17(16)30-21)18(27)12-26-19(28)14-5-3-4-6-15(14)20(26)29;/h3-8,11H,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVOJWWCSCZNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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